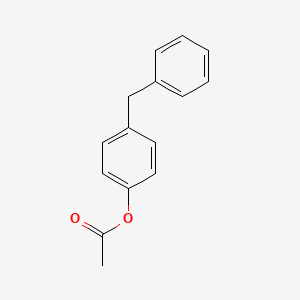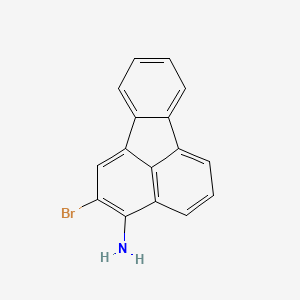silane CAS No. 90298-05-8](/img/structure/B14362925.png)
[4,5-Bis(4-fluorophenyl)thiophen-2-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is a compound that features a thiophene ring substituted with two 4-fluorophenyl groups and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane are not well-documented, the principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the phenyl groups.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes. Additionally, its fluorinated phenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
[4-(4-Fluorophenyl)thiophen-2-yl]methanol: A related compound with a hydroxyl group instead of the trimethylsilyl group.
Bis(4-fluorophenyl)methanol: Another similar compound with two 4-fluorophenyl groups attached to a central carbon atom.
Uniqueness
4,5-Bis(4-fluorophenyl)thiophen-2-ylsilane is unique due to the presence of both the thiophene ring and the trimethylsilyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and catalysis .
Properties
| 90298-05-8 | |
Molecular Formula |
C19H18F2SSi |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
[4,5-bis(4-fluorophenyl)thiophen-2-yl]-trimethylsilane |
InChI |
InChI=1S/C19H18F2SSi/c1-23(2,3)18-12-17(13-4-8-15(20)9-5-13)19(22-18)14-6-10-16(21)11-7-14/h4-12H,1-3H3 |
InChI Key |
QQQCEVAFSZMUOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(S1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)]bis(trimethylsilane)](/img/structure/B14362863.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyridin-2-yl)benzamide](/img/structure/B14362901.png)

![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
